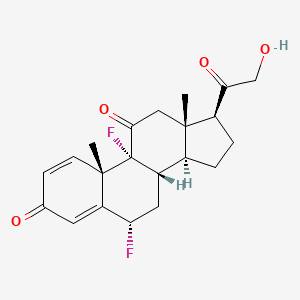
2,6-Dibromo-3-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-fluoro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of multiple halogen atoms in this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 6 positions. Iodination can then be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Dibromo-3-fluoro-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor for bioactive compounds in medicinal chemistry.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-fluoro-4-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding affinity to molecular targets. The exact pathways involved can vary based on the specific biological or chemical context .
Comparison with Similar Compounds
- 2,6-Dibromo-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2,4-Dibromo-3-iodopyridine
Comparison: 2,6-Dibromo-3-fluoro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5HBr2FIN |
|---|---|
Molecular Weight |
380.78 g/mol |
IUPAC Name |
2,6-dibromo-3-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5HBr2FIN/c6-3-1-2(9)4(8)5(7)10-3/h1H |
InChI Key |
QGDYFQRMXSIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


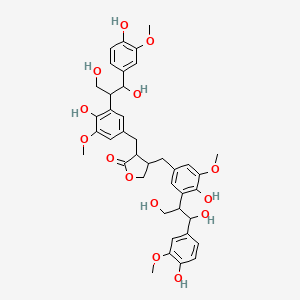

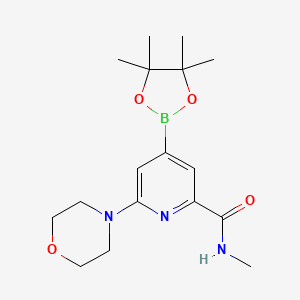
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

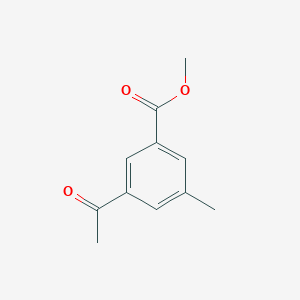
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)
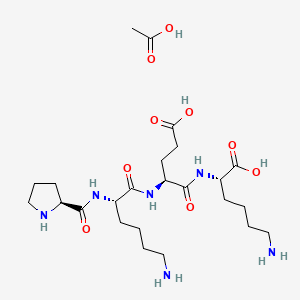

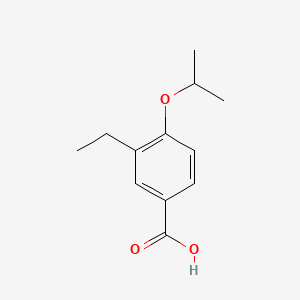
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
